

Parogrelil Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: NM-702

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An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Potent Phosphodiesterase 3 Inhibitor

Introduction

Parogrelil hydrochloride (formerly NT-702 or **NM-702**) is a pyridazinone derivative that acts as a potent and selective phosphodiesterase 3 (PDE3) inhibitor.^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key preclinical data. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of parogrelil hydrochloride in cardiovascular and respiratory diseases.

Chemical Structure and Physicochemical Properties

Parogrelil hydrochloride is a synthetic compound with the chemical name 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride.^{[3][4]} Its chemical structure is characterized by a substituted pyridazinone core.

Table 1: Chemical and Physical Properties of Parogrelil Hydrochloride

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₈ BrClN ₄ O ₂ · HCl	[5]
Molecular Weight	486.19 g/mol	[5]
CAS Number	139145-27-0	[6]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and methanol	
SMILES	<chem>c1cc(cnc1)CNc2c(c(=O)[nH]nc2OCCc3ccc(cc3)Cl)Br.Cl</chem>	[5]
InChIKey	QWGUGDYWUADMGB-UHFFFAOYSA-N	[5]

Mechanism of Action and Signaling Pathway

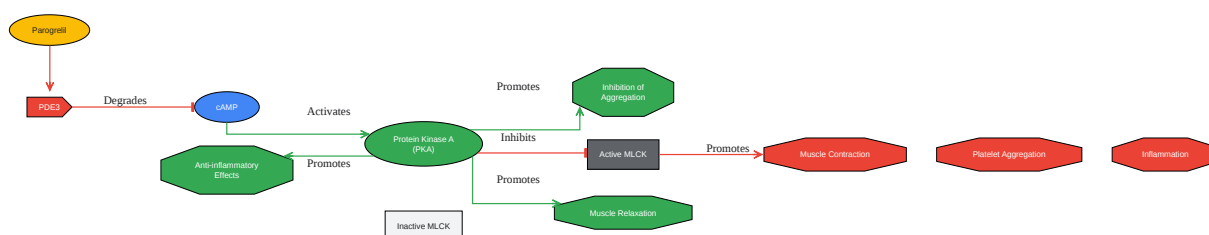
Parogrelil hydrochloride's primary pharmacological effect is the selective inhibition of phosphodiesterase 3 (PDE3). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell types.[1][7] By inhibiting PDE3, parogrelil leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[1]

The downstream effects of PKA activation are tissue-specific and account for the therapeutic potential of parogrelil:

- In Vascular Smooth Muscle Cells: PKA activation leads to vasodilation through the inhibition of myosin light chain kinase (MLCK) and the modulation of calcium channels. This results in smooth muscle relaxation and increased blood flow.[1]
- In Platelets: Elevated cAMP levels inhibit platelet aggregation, contributing to its antithrombotic effects.
- In Airway Smooth Muscle Cells: Increased cAMP causes bronchodilation by promoting muscle relaxation.[1]

- In Inflammatory Cells: Parorelil has been shown to suppress the release of pro-inflammatory mediators, suggesting an anti-inflammatory component to its action.[4]

The signaling pathway of parorelil hydrochloride is depicted in the following diagram:



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Caption: Signaling pathway of parorelil hydrochloride.

Quantitative Pharmacological Data

The potency and selectivity of parorelil hydrochloride have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 2: In Vitro Inhibitory Potency of Parorelil Hydrochloride

Parameter	Target/Assay	Value	Reference
IC ₅₀	Human recombinant PDE3A	0.179 nM	[3]
IC ₅₀	Human recombinant PDE3B	0.260 nM	[3]
IC ₅₀	Phenylephrine-induced rat aortic contraction	24 nM	[3]
IC ₅₀	Human platelet aggregation (various agonists)	11 - 67 nM	[3]
EC ₅₀	Inhibition of Leukotriene D ₄ -induced guinea pig tracheal strip contraction	3.2 x 10 ⁻⁷ M	[4]
EC ₅₀	Inhibition of histamine-induced guinea pig tracheal strip contraction	2.5 x 10 ⁻⁷ M	[4]

Table 3: In Vivo Efficacy of Parogrelil Hydrochloride

Animal Model	Endpoint	Dose	Result	Reference
Rat model of intermittent claudication	Improved walking distance	5 and 10 mg/kg, twice daily for 13 days	Significant improvement	[3]
Rat model of intermittent claudication	Improved plantar surface temperature	≥ 2.5 mg/kg, twice daily for 13 days	Significant improvement	[3]
Guinea pig model of asthma	Ovalbumin-induced immediate asthmatic response	Not specified	Suppression	[4]
Guinea pig model of asthma	Ovalbumin-induced late asthmatic response	Not specified	Suppression	[4]
Guinea pig model of asthma	Airway hyperresponsiveness	Not specified	Suppression	[4]
Guinea pig model of asthma	Accumulation of inflammatory cells in bronchoalveolar lavage fluid	Not specified	Suppression	[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize parogrelil hydrochloride.

Determination of PDE3 Inhibitory Activity (IC₅₀)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of parogrelil against PDE3 enzymes.

- Materials: Recombinant human PDE3A and PDE3B, [³H]-cAMP, scintillation fluid, test compound (parogrelil).
- Procedure:
 - Prepare a reaction mixture containing the PDE3 enzyme, buffer, and varying concentrations of parogrelil.
 - Initiate the reaction by adding [³H]-cAMP.
 - Incubate the mixture to allow for enzymatic activity.
 - Terminate the reaction.
 - Separate the product ([³H]-AMP) from the substrate ([³H]-cAMP) using anion-exchange chromatography.
 - Quantify the amount of [³H]-AMP produced using a scintillation counter.
 - Calculate the percentage of inhibition at each parogrelil concentration and determine the IC₅₀ value.

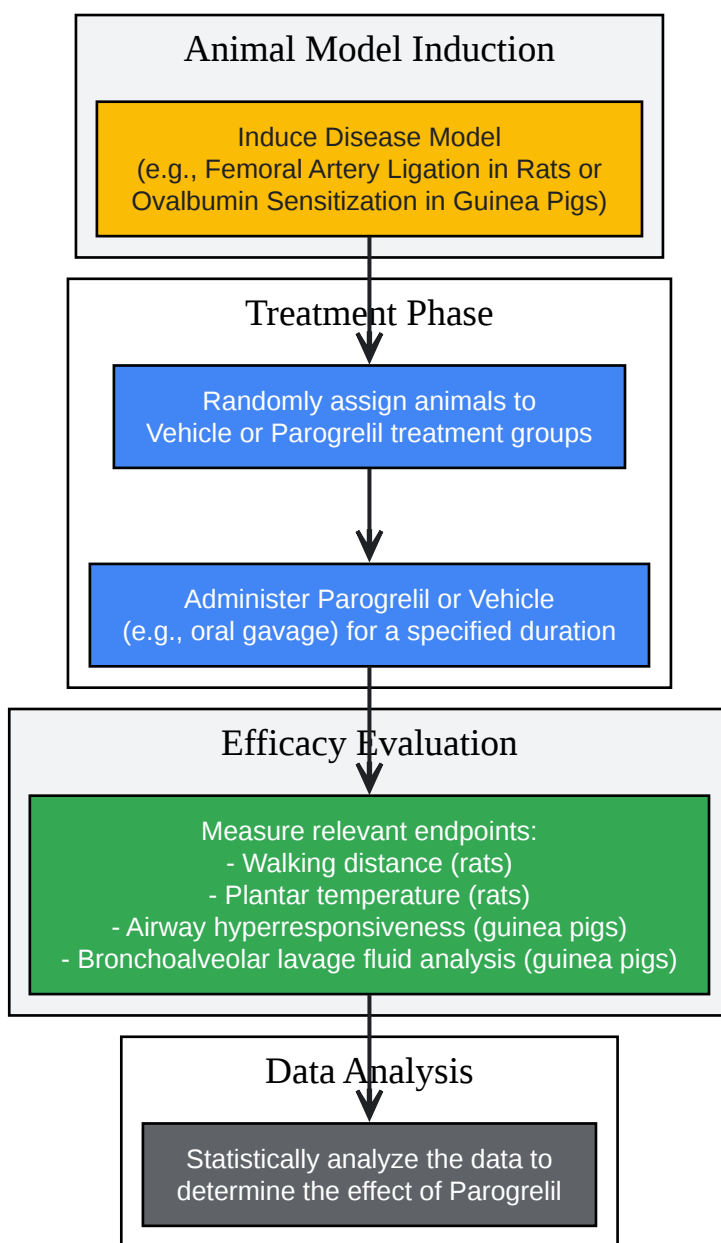
Assessment of Vasodilatory Effect in Isolated Rat Aortic Rings

This protocol evaluates the ability of parogrelil to induce relaxation in pre-contracted arterial smooth muscle.

- Materials: Male Wistar rats, Krebs-Henseleit solution, phenylephrine, parogrelil, organ bath system with isometric force transducers.
- Procedure:
 - Isolate the thoracic aorta from a euthanized rat and cut it into rings.

- Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂/5% CO₂.
- Induce a stable contraction with phenylephrine.
- Add cumulative concentrations of parogrelil to the bath.
- Record the relaxation response as a percentage of the phenylephrine-induced contraction.
- Calculate the EC₅₀ value, representing the concentration of parogrelil that causes 50% relaxation.

The experimental workflow for in vivo evaluation is illustrated below:



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Caption: Experimental workflow for in vivo evaluation of parogrelil.

Conclusion

Parogrelil hydrochloride is a potent and selective PDE3 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its significant vasodilatory, antiplatelet, bronchodilatory, and anti-inflammatory properties. The quantitative data and detailed

experimental protocols provided in this guide offer a solid foundation for further research and development of parogrelil as a potential therapeutic agent for cardiovascular and respiratory diseases.

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